3-Demethyl Thiocolchicine--13C2,d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Demethyl Thiocolchicine–13C2,d6 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the 3-Demethyl Thiocolchicine molecule . The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the selective deuteration and carbon-13 labeling of specific positions within the molecule .
Industrial Production Methods
Industrial production methods for 3-Demethyl Thiocolchicine–13C2,d6 are not widely documented. Typically, such compounds are produced in specialized facilities equipped to handle isotopic labeling and purification processes. The production involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Demethyl Thiocolchicine–13C2,d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
3-Demethyl Thiocolchicine–13C2,d6 has several scientific research applications, including:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development and quality control of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Demethyl Thiocolchicine–13C2,d6 involves its interaction with specific molecular targets and pathways. The deuterium and carbon-13 labeling allow for precise tracking and quantitation in various biological and chemical processes . The compound’s effects are primarily due to its structural similarity to 3-Demethyl Thiocolchicine, with the isotopic labels providing additional analytical capabilities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Demethyl Thiocolchicine–13C2,d6 include:
3-Demethyl Thiocolchicine: The non-labeled version of the compound.
Thiocolchicine: A related compound with a similar structure but different functional groups.
Colchicine: A well-known compound with similar biological activity but different labeling.
Uniqueness
The uniqueness of 3-Demethyl Thiocolchicine–13C2,d6 lies in its isotopic labeling, which provides enhanced analytical capabilities for tracing and quantitation in research applications. This labeling allows for more precise and accurate studies compared to non-labeled or differently labeled compounds .
Properties
Molecular Formula |
C21H23NO5S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[(7S)-3-hydroxy-10-methylsulfanyl-9-oxo-1,2-bis(trideuterio(113C)methoxy)-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C21H23NO5S/c1-11(23)22-15-7-5-12-9-17(25)20(26-2)21(27-3)19(12)13-6-8-18(28-4)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1/i2+1D3,3+1D3 |
InChI Key |
PKYOHQGXPPVIGD-PCMQFHNFSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C(C=C2CC[C@@H](C3=CC(=O)C(=CC=C3C2=C1O[13C]([2H])([2H])[2H])SC)NC(=O)C)O |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.